4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
4-(3-Chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3-chlorophenyl group at the piperazine ring and a 3-methylbutylamino-substituted ethylcarboxamide moiety. This compound belongs to a class of molecules designed to modulate biological targets through structural modifications of the piperazine core and side chains.
Properties
Molecular Formula |
C18H27ClN4O2 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(3-methylbutylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H27ClN4O2/c1-14(2)6-7-20-17(24)13-21-18(25)23-10-8-22(9-11-23)16-5-3-4-15(19)12-16/h3-5,12,14H,6-11,13H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
DNEICDHGXGHULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the chlorophenyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step involves the coupling of the piperazine ring with the chlorophenyl group under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : 3-Chlorophenyl derivatives (e.g., A5, 22a) generally exhibit moderate yields (47–73%) compared to 2-chlorophenyl (A4, 45.2%) or fluorinated analogs (A3, 57.3%) .
- Melting Points : Chlorinated derivatives show higher melting points (>190°C) than fluorinated counterparts, likely due to increased molecular symmetry and halogen-mediated intermolecular interactions .
Modifications to the Amino-2-Oxoethyl Side Chain
The side chain at the carboxamide nitrogen varies across analogs, impacting solubility and synthetic accessibility:
Key Observations :
- Polar Groups : Heterocyclic substituents (e.g., benzimidazole in Y043-7371) introduce hydrogen-bonding capacity, which may improve target binding but complicate synthesis .
- Electron-Withdrawing Effects : Trifluoromethyl groups () can alter electronic properties and metabolic stability .
Piperazine-Carboxamide Core Modifications
Variations in the piperazine-carboxamide scaffold include fused rings or additional functional groups:
Key Observations :
- Heteroaromatic Substituents : Pyridinyl groups () are associated with TRPV1 modulation, suggesting a structure-activity relationship for ion channel targeting .
Biological Activity
4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chlorophenyl group and an amino acid derivative, which is crucial for its biological activity. The presence of the chlorophenyl moiety is often associated with enhanced lipophilicity and biological interactions.
Antimicrobial Activity
Studies have shown that compounds with similar piperazine structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of piperazine have been synthesized and tested against several bacterial strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Piperazine derivatives are known to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and certain infections. The activity against AChE is particularly notable, with IC50 values indicating strong inhibition .
Case Studies
- Anticancer Activity : Research has indicated that similar piperazine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells . The specific compound's interaction with cellular pathways warrants further investigation.
- Neuroprotective Effects : In animal models, compounds structurally related to this compound have shown promise in alleviating neurodegenerative symptoms, suggesting potential applications in neuroprotection .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Receptor Binding : Interaction with various receptors involved in neurotransmission and pain pathways.
- Enzyme Interaction : Competitive inhibition of critical enzymes such as AChE.
- Cellular Uptake : Enhanced lipophilicity allows better membrane penetration and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
